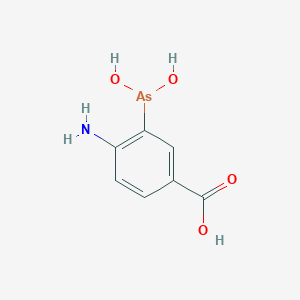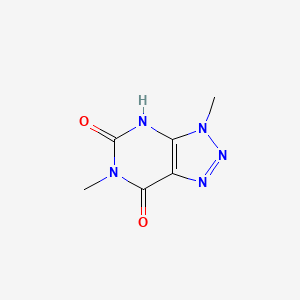
1,9-Dimethyl-8-azaxanthin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,9-Dimethyl-8-azaxanthin is a synthetic compound belonging to the class of xanthophylls, which are oxygenated derivatives of carotenoids This compound is known for its vibrant orange-red color and is structurally similar to other carotenoids like astaxanthin and β-carotene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dimethyl-8-azaxanthin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as β-ionone and other carotenoid precursors.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, along with catalysts such as Lewis acids or bases to facilitate the reaction.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using biotechnological methods. Microbial fermentation using genetically engineered yeast or algae is a common approach. These microorganisms are engineered to produce high yields of the compound under controlled conditions, making the process more sustainable and cost-effective.
化学反应分析
Types of Reactions
1,9-Dimethyl-8-azaxanthin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products
科学研究应用
1,9-Dimethyl-8-azaxanthin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of carotenoids and their derivatives in various chemical reactions.
Biology: The compound is studied for its potential antioxidant properties and its ability to protect cells from oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions like cardiovascular diseases, neurodegenerative disorders, and cancer.
Industry: It is used as a natural colorant in food and cosmetics, as well as in the development of nutraceuticals and dietary supplements.
作用机制
The mechanism of action of 1,9-Dimethyl-8-azaxanthin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound exhibits strong antioxidant properties by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Cellular Protection: The compound protects cells from damage by stabilizing cell membranes and preventing lipid peroxidation.
相似化合物的比较
1,9-Dimethyl-8-azaxanthin is compared with other similar compounds like astaxanthin, β-carotene, and lutein:
Astaxanthin: Both compounds have strong antioxidant properties, but this compound is more stable under certain conditions.
β-Carotene: While β-carotene is a precursor to vitamin A, this compound does not have pro-vitamin A activity but has superior antioxidant capacity.
Lutein: Both compounds are used as natural colorants, but this compound has a more intense color and higher stability.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, including strong antioxidant and anti-inflammatory effects, make it a valuable subject of research in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
2278-14-0 |
|---|---|
分子式 |
C6H7N5O2 |
分子量 |
181.15 g/mol |
IUPAC 名称 |
3,6-dimethyl-4H-triazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H7N5O2/c1-10-5(12)3-4(7-6(10)13)11(2)9-8-3/h1-2H3,(H,7,13) |
InChI 键 |
GTHVLJOZZSSHKS-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C(=O)N2)C)N=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




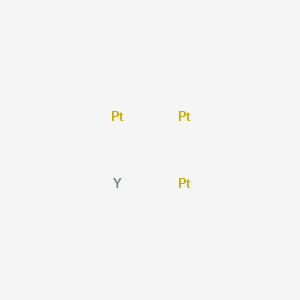
![1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14738310.png)
![2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14738314.png)
![Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate](/img/structure/B14738327.png)

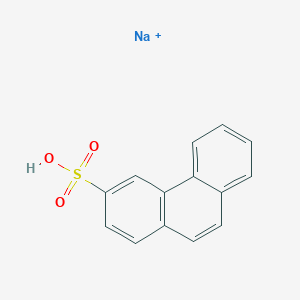
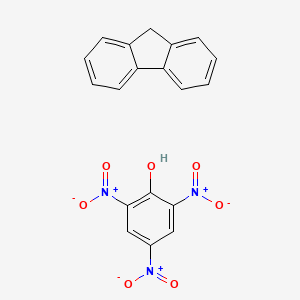
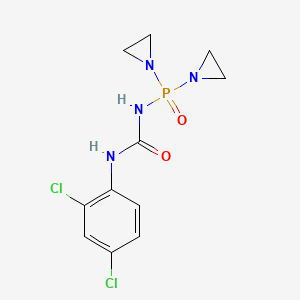
![N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide](/img/structure/B14738358.png)

![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)
